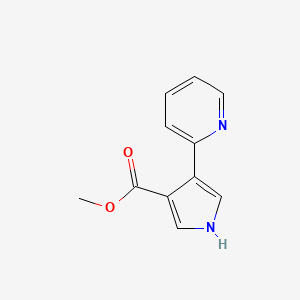

Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-pyridin-2-yl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)9-7-12-6-8(9)10-4-2-3-5-13-10/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZVVQHDGNCEFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC=C1C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856468 | |

| Record name | Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260892-95-2 | |

| Record name | Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate typically involves the reaction of pyridin-2-yl-4-oxobutanal derivatives with appropriate amines under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the pyrrole ring.

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization reactions. The use of automated synthesis equipment and optimization of reaction conditions are crucial for large-scale production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Anticancer Agents

Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate has been investigated for its potential as an antiproliferative agent against cancer cells. The compound serves as a precursor for synthesizing various derivatives that exhibit enhanced biological activity against different cancer cell lines.

Key Findings:

- Derivatives synthesized through the Petasis reaction have shown promising results in in vitro testing against cancer cells, indicating their potential as anticancer agents.

- The compound's structure facilitates modifications that enhance its efficacy and selectivity towards cancer cells.

Anti-fibrotic Activities

Research has indicated that derivatives of this compound may possess anti-fibrotic properties, which could be beneficial in treating fibrotic diseases. In vitro assays have been employed to evaluate the effectiveness of these derivatives on fibroblast cultures.

Experimental Procedures:

- Assays such as TGF-β1 inhibition and extracellular matrix (ECM) deposition analysis are utilized to assess the anti-fibrotic activities of the synthesized derivatives.

Organic Synthesis

This compound acts as a crucial building block in the synthesis of complex organic molecules, particularly thiazolo[4,5-b]pyridines, which have a broad spectrum of pharmacological activities.

Synthetic Pathway:

- The compound can be reacted with 2-aminopyridine-3-thiol in the presence of zinc oxide nanoparticles to synthesize novel thiazolo[4,5-b]pyridines.

Pharmacology

The pharmacological applications of this compound extend beyond anticancer properties. Its derivatives are being evaluated for various biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Properties

Preliminary studies suggest that certain derivatives may act as inhibitors of bacterial DNA gyrase B, showcasing their potential use in combating bacterial infections .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Study on Antiproliferative Activity

A study focused on synthesizing derivatives through multi-step organic reactions demonstrated significant antiproliferative activity against various cancer cell lines. The modifications made to the original compound were crucial in enhancing its biological activity.

Synthesis of Thiazolo[4,5-b]pyridines

Research highlighted the successful synthesis of thiazolo[4,5-b]pyridines from this compound, showcasing its utility as a versatile building block in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate, highlighting substituent differences and their implications:

†Estimated using computational tools (e.g., ChemDraw).

‡Predicted based on substituent hydrophobicity.

Key Comparative Analysis

Electronic and Steric Effects

- Pyridin-2-yl vs. In contrast, the chloro substituent in the pyrrolopyridine analog (CAS 1234616-82-0) is electron-withdrawing, increasing electrophilicity at the pyrrole ring but reducing solubility.

Solubility and Bioavailability

- Hydroxyethyl vs. Sulfamoyl (CAS 83670-73-9 vs. 937629-51-1): The hydroxyethyl group in CAS 83670-73-9 improves aqueous solubility (LogP = 0.336) compared to the sulfamoyl group in CAS 937629-51-1, which balances hydrophilicity (sulfonamide) and lipophilicity (pyridin-3-ylmethyl) . The target compound’s pyridin-2-yl group likely results in moderate solubility (estimated LogP ~0.8), suitable for membrane penetration.

Biological Activity

Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₁N₂O₂. Its structure includes a pyrrole ring fused with a pyridine moiety and a methyl ester functional group, which contributes to its chemical reactivity and biological activity. The compound's unique combination of functional groups enhances its stability and interaction with biological targets, making it a valuable candidate in drug discovery.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Antimicrobial Activity

- Preliminary studies suggest that this compound possesses antimicrobial properties, potentially inhibiting the growth of various bacterial strains. Its effectiveness against specific pathogens is currently under investigation.

2. Anticancer Potential

- The compound has been explored for its anticancer properties. In vitro studies have shown that derivatives of pyrrole compounds can induce apoptosis in cancer cells, indicating potential as an anticancer agent .

3. Antimalarial Activity

- This compound has been evaluated for its activity against Plasmodium species, the causative agents of malaria. Research on related pyrrole derivatives has demonstrated promising results in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme critical for Plasmodium survival .

4. Tuberculosis Inhibition

- Recent studies have indicated that pyrrole derivatives can effectively inhibit MmpL3, a target in Mycobacterium tuberculosis, showing potential as new anti-TB agents .

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate enzymatic activities or receptor functions, leading to various biological effects. For instance, in the case of antimalarial activity, the compound's ability to inhibit DHODH has been linked to its effectiveness against P. falciparum .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Friedel-Crafts Acetylation : This method facilitates the introduction of aryl groups onto the pyrrole ring.

- Esterification Reactions : The carboxylic acid group is converted into a methyl ester to enhance solubility and reactivity.

These synthetic pathways allow for modifications that tailor the compound's properties for specific applications in medicinal chemistry.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its derivatives:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions between pyrrole ester derivatives and pyridine-containing acyl chlorides. For example, analogous procedures involve refluxing the starting material (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate) with an acyl chloride in xylene under inert conditions for 25–30 hours, followed by alkaline workup (5% NaOH), organic layer separation, and recrystallization from methanol . Optimization may include adjusting reaction time, temperature, and stoichiometry of reagents like chloranil (a dehydrogenation agent) to improve yield .

Q. How is the structural confirmation of this compound performed?

- Methodological Answer : Structural elucidation typically combines X-ray crystallography (using programs like SHELXL for refinement ), NMR spectroscopy (e.g., ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions and hydrogen bonding ), and mass spectrometry (ESIMS for molecular ion verification ). For crystalline samples, single-crystal X-ray diffraction provides precise bond lengths and angles, critical for distinguishing tautomeric forms .

Q. What purification methods are recommended for this compound?

- Methodological Answer : Recrystallization from methanol or ethanol is commonly used due to the compound’s moderate solubility in polar aprotic solvents. Column chromatography (silica gel, ethyl acetate/hexane gradients) may resolve impurities from side reactions, such as incomplete coupling or ester hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : Discrepancies between predicted and observed spectral data (e.g., unexpected LCMS peaks or NMR shifts) require multi-technique validation. For example:

- Tautomerism : Use variable-temperature NMR to detect equilibrium between 1H-pyrrole and 3H-pyrrole tautomers .

- Impurity profiling : Employ HPLC with UV/Vis or high-resolution MS to identify byproducts (e.g., sulfonated derivatives from residual chloranil) .

- X-ray vs. NMR : Cross-validate crystallographic data with solution-state NMR to account for conformational flexibility .

Q. What strategies improve synthetic yield in large-scale preparations?

- Methodological Answer : Yield optimization involves:

- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) may enhance regioselectivity in pyridine-pyrrole bond formation .

- Solvent effects : Replace xylene with higher-boiling solvents (e.g., DMF) to prolong reaction stability .

- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups on reactive pyrrole NH to prevent side reactions, followed by deprotection .

Q. How does the compound’s stability vary under different pH and solvent conditions?

- Methodological Answer : Stability studies should assess:

- Hydrolysis : Monitor ester degradation via HPLC in aqueous buffers (pH 1–13). The methyl ester is prone to alkaline hydrolysis, requiring neutral storage conditions .

- Oxidative stability : Use LCMS to detect pyrrole ring oxidation products (e.g., carboxylic acid derivatives) under oxidative solvents like DMSO .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Docking studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, focusing on the pyridine-pyrrole scaffold’s π-π stacking and hydrogen-bonding potential .

- QSAR modeling : Correlate electronic parameters (HOMO/LUMO energies, calculated via DFT) with experimental bioactivity data to guide substituent modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.